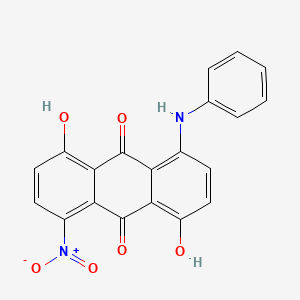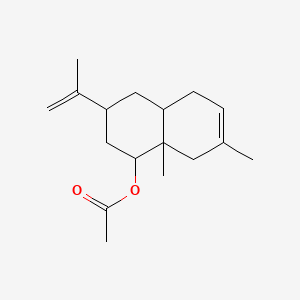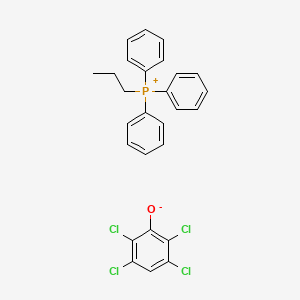
17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- is a steroidal compound with significant biological and pharmaceutical relevance. It is a derivative of pregnane and is known for its role in various biochemical pathways and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes include hydroxylation and oxidation reactions to introduce the necessary functional groups at the 17 and 21 positions .
Industrial Production Methods: Industrial production often employs microbial transformation or chemical synthesis. Microbial transformation utilizes specific strains of microorganisms to hydroxylate steroidal substrates at desired positions. Chemical synthesis, on the other hand, involves the use of reagents like chromium trioxide for oxidation and selective hydroxylation agents .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various ketones and alcohols.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the parent compound, which can have different biological activities .
Scientific Research Applications
Chemistry: In chemistry, 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- is used as an intermediate in the synthesis of other steroidal compounds. It serves as a precursor for the synthesis of corticosteroids and other biologically active steroids .
Biology: In biological research, this compound is used to study steroid metabolism and the role of hydroxylated steroids in various physiological processes .
Medicine: Medically, it is used in the formulation of drugs for the treatment of inflammatory conditions, autoimmune diseases, and certain cancers. Its hydroxylated derivatives are particularly important in the development of corticosteroid medications .
Industry: In the pharmaceutical industry, it is used as a reference standard and in quality control processes to ensure the purity and potency of steroidal drugs .
Mechanism of Action
The mechanism of action of 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of genes involved in inflammatory and immune responses. This interaction leads to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .
Comparison with Similar Compounds
17alpha-Hydroxyprogesterone: Another hydroxylated steroid with similar biological activities.
11beta,17alpha,21-Trihydroxy-4-pregnene-3,20-dione: Known for its anti-inflammatory properties.
Pregn-4-ene-3,20-dione, 16,17-epoxy-: Used in the synthesis of various steroidal drugs.
Uniqueness: What sets 17alpha-Pregn-4-ene-3,20-dione, 17,21-dihydroxy- apart is its specific hydroxylation pattern, which imparts unique biological activities and makes it a valuable intermediate in the synthesis of corticosteroids and other therapeutic agents .
Properties
CAS No. |
601-05-8 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21-/m1/s1 |
InChI Key |
WHBHBVVOGNECLV-KWNDPWABSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C(=O)CO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



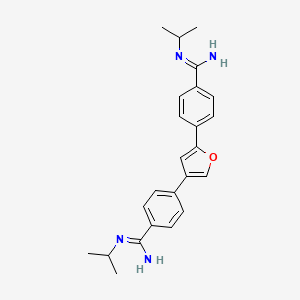

![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)
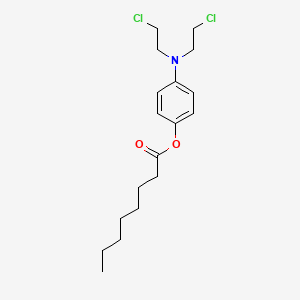
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)
![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
